tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate
Description
tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate is a piperidine derivative featuring dual Boc (tert-butoxycarbonyl) protecting groups at the 1-position and the 4-amino group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where Boc groups are employed to protect amines during multi-step reactions. Its structure allows for selective deprotection under acidic conditions, enabling controlled functionalization of the piperidine ring.
Properties
Molecular Formula |
C15H28N2O4 |
|---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
ditert-butyl 4-aminopiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C15H28N2O4/c1-13(2,3)20-11(18)15(16)7-9-17(10-8-15)12(19)21-14(4,5)6/h7-10,16H2,1-6H3 |
InChI Key |
LXYRDHJNNFZWBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Boc-4-piperidinecarboxamide
The first step involves Boc protection of 4-piperidinecarboxamide using di-tert-butyl dicarbonate (Boc anhydride). In a 1L three-necked flask, 50 g of 4-piperidinecarboxamide is dissolved in 100 mL distilled water with 50 g triethylamine as a base. Boc anhydride (80 g) is added dropwise at 25°C, followed by 10 hours of stirring. The pH is adjusted to 7 using 20% hydrochloric acid, and the product is extracted with dichloromethane. After concentration, acetone is added for crystallization, yielding 75 g of 1-Boc-4-piperidinecarboxamide (95% purity).
Key Parameters:
-
Temperature : 20–25°C
-
Reaction Time : 8–10 hours
-
Yield : 72–75 g (90–94% theoretical yield)
Hofmann Rearrangement to 1-Boc-4-aminopiperidine
The carboxamide intermediate undergoes Hofmann rearrangement using bromine and sodium hydroxide. In a 1L flask, 50 g of 1-Boc-4-piperidinecarboxamide is added to 200 mL of 40–60% sodium hydroxide. Bromine (80 g) is dripped below 25°C, followed by reflux at 80–100°C for 5 hours. After cooling, dilute hydrochloric acid adjusts the pH to 5, and chloroform extraction isolates the product. Petroleum ether crystallization yields 45 g of 1-Boc-4-aminopiperidine (98% purity).
Key Parameters:
-
Bromine Stoichiometry : 1.6 eq relative to carboxamide
-
Reflux Temperature : 80–100°C
-
Yield : 40–45 g (80–90% theoretical yield)
Reductive Amination with Catalytic Hydrogenation
Imine Formation from N-Benzyl-4-piperidone
An alternative route begins with N-benzyl-4-piperidone. In a 1L reactor, 189.2 g (1.00 mol) of N-benzyl-4-piperidone reacts with 106.1 g (1.00 mol) trimethyl orthoformate and 0.53 g ammonium chloride in methanol. Refluxing for 2 hours forms an imine intermediate. Tert-butyl carbamate (140.6 g) is added, and toluene facilitates methanol removal at 80–100°C. Ethanol crystallization yields 235.3 g of Boc-protected imine (81% yield).
Key Parameters:
-
Catalyst : Ammonium chloride (1 mol%)
-
Solvent : Methanol → Toluene
-
Yield : 81%
Catalytic Hydrogenation for Debenzylation
The imine intermediate undergoes hydrogenation in a 5L autoclave with 11.8 g 5% Pd/C under 0.8–1.0 MPa H₂ at 80°C for 8 hours. Post-reaction filtration and solvent concentration yield 145.0 g of tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate (88.7% yield, 99% purity).
Key Parameters:
-
Catalyst Loading : 5–10% Pd/C by weight
-
Hydrogen Pressure : 0.8–1.0 MPa
-
Yield : 88–89%
Comparative Analysis of Methodologies
Reaction Efficiency and Scalability
Industrial Optimization Strategies
Chemical Reactions Analysis
Pd/C-Catalyzed Hydrogenation (Patent CN107805218B )
Reaction Steps:
-
Formation of imine intermediate:
-
Reactants: N-Benzyl-4-piperidone, trimethyl orthoformate, tert-butyl carbamate
-
Conditions: Methanol, ammonium chloride, 80–100°C, 3 hours
-
Yield: 81%
-
-
Hydrogenation:
-
Catalyst: 5% Pd/C in methanol
-
Conditions: 0.8–1.0 MPa H₂, 80°C, 8 hours
-
Yield: 88.7% (GC purity: 99.0%)
-
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Solvent | Methanol | Methanol |
| Temperature (°C) | 80–100 | 80 |
| Time (hours) | 3 | 8 |
| Key Reagent | Trimethyl orthoformate | Pd/C |
Hofmann Degradation (Patent CN104628627A )
Reaction Steps:
-
Boc protection of 4-piperidinecarboxamide:
-
Reactants: 4-Piperidinecarboxamide, di-tert-butyl dicarbonate
-
Conditions: Triethylamine, H₂O, 20–25°C, 8–10 hours
-
Yield: ~75%
-
-
Bromine-mediated degradation:
-
Reagents: Bromine, NaOH (40–60%)
-
Conditions: Reflux, 3–5 hours
-
Yield: ~85% (post-crystallization)
-
Boc Group Removal
The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane or TFA) to yield 4-aminopiperidine derivatives. For example:
-
Product: 4-Aminopiperidine hydrochloride (C₅H₁₁ClN₂)
-
Applications: Intermediate for kinase inhibitors (PMC2832868 )
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under strongly acidic or basic conditions:
-
Conditions: 6M HCl, reflux, 12 hours
-
Product: 4-Amino-4-piperidinecarboxylic acid
-
Selectivity: Boc-protected amine remains intact under mild hydrolysis (pH 5–6)
Alkylation for Kinase Inhibitors (PMC2832868 )
The 4-amino group undergoes nucleophilic substitution with pyrrolo[2,3-d]pyrimidine derivatives:
Reaction:
-
Reactant: 4-Chlorobenzyl bromide
-
Conditions: K₂CO₃, DMF, 60°C, 12 hours
-
Product: 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
-
Bioactivity: IC₅₀ = 2 nM against PKBβ kinase
Amide Formation
The amine reacts with acyl chlorides or anhydrides:
Example:
Stability and Reactivity Trends
-
pH Sensitivity: Stable in neutral conditions; Boc group hydrolyzes at pH < 3
-
Solubility: Insoluble in water; soluble in methanol, ethanol, and toluene
Industrial-Scale Optimization
Scientific Research Applications
Pharmaceutical Applications
Antitumor Activity
One of the primary applications of tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate is as an intermediate in the synthesis of antitumor agents. Research has shown that derivatives of this compound can be used to develop pharmaceuticals targeting cancer cells. For instance, it serves as a precursor in synthesizing compounds that inhibit specific kinases involved in tumor growth, such as PKB (Protein Kinase B) .
Neuroprotective Agents
This compound has also been investigated for its potential neuroprotective properties. Studies indicate that derivatives can modulate pathways associated with neurodegenerative diseases, such as Alzheimer's disease. For example, compounds derived from this compound have been shown to exhibit protective activity against amyloid-beta-induced cytotoxicity in neuronal models .
Synthetic Applications
Key Intermediate in Organic Synthesis
this compound is frequently employed as a key intermediate in organic synthesis due to its stability and reactivity. It can be converted into various functionalized piperidine derivatives, which are essential in the synthesis of complex organic molecules .
Example Synthesis Pathway
A notable synthetic route involves the transformation of 4-piperidone derivatives into tert-butyl carbamates, which can subsequently undergo further reactions to yield target compounds with desired biological activities . This versatility makes it a valuable building block in medicinal chemistry.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate is primarily related to its role as a synthetic intermediate. It does not exert direct biological effects but facilitates the synthesis of compounds that do. The Boc group provides protection to the amine functionality, allowing selective reactions to occur at other sites on the molecule .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position of the piperidine ring is a key site for structural diversification. Comparative analysis with similar compounds reveals distinct functional groups and their implications:
Physicochemical Properties
Key physicochemical parameters influence reactivity and bioavailability:
- logP: Higher lipophilicity (e.g., phenylamino derivative, logP 2.5) favors membrane permeability but may reduce aqueous solubility.
- Topological Polar Surface Area (TPSA) : Compounds with hydroxyl or carbamoyl groups (TPSA >70 Ų) exhibit enhanced solubility in polar solvents .
Deprotection and Functionalization
Boc-protected piperidines are acid-labile, enabling selective deprotection. For example:
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: The Boc group is removed with trifluoroacetic acid (TFA), yielding a free amine for further alkylation or acylation .
- tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate: Dual amines allow sequential functionalization, useful in dendrimer synthesis .
Stability Under Reaction Conditions
Biological Activity
tert-Butyl 1-Boc-4-amino-4-piperidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, pharmacokinetics, and relevant case studies, providing a comprehensive overview based on diverse research findings.
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.31 g/mol
- Boiling Point : 237–238 °C
- Density : 1.013 g/cm³
- Flash Point : >110 °C
Antimicrobial Properties
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit antimicrobial properties. Notably, compounds with similar structures have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
- Minimum Inhibitory Concentration (MIC) : Compounds in this class demonstrated MIC values ranging from 0.78 to 3.125 μg/mL against resistant strains, comparable to established antibiotics like vancomycin and linezolid .
The mechanism of action for these compounds often involves the disruption of bacterial cell membranes. For instance, studies suggest that certain piperidine derivatives induce depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential and subsequent bactericidal effects .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
- Gastrointestinal Absorption : High
- Blood-Brain Barrier Permeability : Yes
- P-glycoprotein Substrate : No
- Cytochrome P450 Inhibition : None reported for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
Log P Values
The partition coefficient (Log P) values indicate the lipophilicity of the compound:
- Log Po/w (iLOGP) : 2.44
- Log Po/w (XLOGP3) : 0.73
These values suggest a balance between hydrophilicity and lipophilicity, which is beneficial for drug formulation and delivery.
Study on Antibacterial Activity
A study published in a peer-reviewed journal evaluated the antibacterial activity of various piperidine derivatives against resistant bacterial strains. The results highlighted that compounds similar to this compound exhibited significant bactericidal activity while maintaining selectivity towards bacterial cells over mammalian cells .
Application in Cancer Research
In addition to antimicrobial applications, this compound has been investigated for its role in cancer therapy. It has been used in the synthesis of bromodomain inhibitors that target specific pathways in cancer cell proliferation .
Summary Table of Biological Activity
| Activity Type | Description | Effectiveness |
|---|---|---|
| Antimicrobial | Effective against MRSA and VRE | MIC: 0.78 - 3.125 μg/mL |
| Mechanism | Induces membrane depolarization | Bactericidal |
| Cancer Research | Used in synthesis of bromodomain inhibitors | Potential therapeutic application |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 1-Boc-4-amino-4-piperidinecarboxylate?
The synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:
- Condensation : Reacting a piperidine precursor (e.g., 4-aminopiperidine) with Boc anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to introduce the Boc group .
- Functionalization : Subsequent alkylation or carbamoylation at the 4-position using tert-butyl chloroformate or similar reagents.
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is often employed to isolate the product . Key solvents: DCM, THF; catalysts: TEA, DMAP. Reaction yields range from 60–85% depending on optimization.
Q. Which analytical techniques are recommended for characterizing this compound?
A combination of orthogonal methods ensures structural and purity validation:
- GC-MS (EI ionization) : Retention time locking (e.g., 7.94 min) with split injection (1:50) and column parameters (e.g., Agilent DB-5MS) to confirm molecular ion peaks (m/z 276.18 theoretical) .
- FTIR-ATR : Detects key functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- HPLC-TOF : Validates purity (≥98%) via exact mass analysis (Δppm <1.5) and retention time consistency .
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for powder handling .
- Storage : Keep in airtight containers at –20°C in a dry, ventilated area away from oxidizers .
- Waste disposal : Segregate organic waste and engage certified hazardous waste services for incineration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Replace DCM with less polar solvents (e.g., toluene) to reduce side reactions during Boc protection.
- Catalyst screening : Test alternatives to TEA, such as DMAP or polymer-supported bases, to enhance regioselectivity .
- Temperature control : Use cryogenic conditions (–78°C) during sensitive steps (e.g., Grignard additions) to minimize decomposition .
Q. How should contradictory analytical data (e.g., NMR vs. HPLC) be resolved?
- Cross-validation : Combine H/C NMR (e.g., δ 1.4 ppm for tert-butyl protons) with LC-MS to confirm molecular integrity.
- Impurity profiling : Use preparative HPLC to isolate minor peaks and characterize them via high-resolution MS or 2D NMR .
Q. What mechanistic insights govern the stability of the Boc group under acidic conditions?
- Deprotection kinetics : The Boc group is cleaved by TFA via protonation of the carbonyl oxygen, forming a carbamic acid intermediate.
- Side reactions : Competing tert-butyl cation formation can occur at >50°C, leading to alkylation byproducts. Stabilize with scavengers like anisole .
Q. How can this compound be utilized in studying biological target interactions?
- Pharmacophore modeling : The 4-amino-piperidine core serves as a scaffold for probing enzyme active sites (e.g., kinases, GPCRs).
- Isotope labeling : Introduce C or N at the carbamate group for tracking metabolic stability via mass spectrometry .
Q. What strategies ensure high reproducibility in scaling up synthesis?
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., Boc protection).
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
